molecular formula C19H22Cl2N2O3S B288825 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine

1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine

Cat. No. B288825
M. Wt: 429.4 g/mol
InChI Key: VZHKPPSEGBFJPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of research. This compound is also known as TAK-715 and has been found to exhibit potent inhibitory effects on various enzymes and receptors in the human body.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine involves the inhibition of various enzymes and receptors in the human body. This compound has been found to exhibit potent inhibitory effects on enzymes such as p38 MAP kinase, which is involved in the regulation of inflammation, and cyclin-dependent kinase 5, which is involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine has been found to exhibit potent biochemical and physiological effects in various studies. This compound has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and alleviate pain.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine in lab experiments include its potent inhibitory effects on various enzymes and receptors in the human body, making it a promising candidate for drug development. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are many future directions for the research of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine. Some of these directions include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of new drugs based on the structure of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine for the treatment of cancer, inflammation, and pain.
3. Studies to determine the potential of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
4. Development of new methods for the synthesis of this compound to improve its yield and purity.
5. Studies to determine the potential of this compound as a diagnostic tool for the detection of various diseases.

Synthesis Methods

The synthesis of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 2,5-dimethylphenylpiperazine in the presence of a base such as triethylamine or pyridine. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform at a low temperature.

Scientific Research Applications

1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of research such as cancer, inflammation, and pain management. This compound has been found to exhibit potent inhibitory effects on various enzymes and receptors in the human body, making it a promising candidate for drug development.

properties

Product Name

1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine

Molecular Formula

C19H22Cl2N2O3S

Molecular Weight

429.4 g/mol

IUPAC Name

1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-(2,5-dimethylphenyl)piperazine

InChI

InChI=1S/C19H22Cl2N2O3S/c1-13-4-5-14(2)16(12-13)22-8-10-23(11-9-22)27(24,25)17-7-6-15(20)18(21)19(17)26-3/h4-7,12H,8-11H2,1-3H3

InChI Key

VZHKPPSEGBFJPS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC

Origin of Product

United States

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